molecular formula C15H12N2O2 B1602586 Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate CAS No. 864685-41-6

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate

Cat. No. B1602586
CAS RN: 864685-41-6
M. Wt: 252.27 g/mol
InChI Key: IPWZQLWEEDVYIT-UHFFFAOYSA-N
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Description

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C15H12N2O2. It is a type of chemical entity and a subclass of a chemical compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This synthesis demonstrates the compound's utility in creating complex nitrogen-containing heterocycles with potential applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
  • Another study elaborates on the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives starting from related pyridine compounds. These derivatives are anticipated to exhibit antihypertensive activity, showcasing the therapeutic potential of modifications on the ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate scaffold (Kumar & Mashelker, 2006).

Biological Activity and Applications

  • Research into pyrazole derivatives including ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds has shown potential anticancer properties. These compounds were evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines, indicating the possible therapeutic applications of ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate derivatives in oncology (Alam et al., 2016).

Structural and Material Science Research

  • The study of the crystal structure of polysubstituted pyridines, including ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate derivatives, reveals insights into supramolecular aggregation through various intermolecular interactions. Understanding these structures aids in the design of materials with specific properties, such as molecular sensors, organic semiconductors, and more (Suresh et al., 2007).

properties

IUPAC Name

ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-7-13(9-17-10-14)12-5-3-4-11(6-12)8-16/h3-7,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZQLWEEDVYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590185
Record name Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate

CAS RN

864685-41-6
Record name Ethyl 5-(3-cyanophenyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864685-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-cyanophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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